Dual Functional Handle Architecture: Propylamino + Acetic Acid vs. Single-Handle N-Boc-3-Azetidine Acetic Acid
The target compound possesses two chemically orthogonal functional handles — a 3-propylamino secondary amine and a pendant acetic acid — on the same azetidine ring under Boc protection, whereas the simplest commercial analog N-Boc-3-azetidine acetic acid (CAS 183062-96-6, MW 215.25) bears only the acetic acid moiety with no N-alkylamino substituent [1]. This structural difference increases the number of hydrogen bond donors from 1 (COOH only) to 2 (COOH + NH) and hydrogen bond acceptors from 4 to 5, expanding the topological polar surface area (TPSA) from approximately 66.8 Ų to approximately 78.4 Ų . The dual-handle architecture enables sequential orthogonal derivatization strategies (e.g., amide coupling at the acetic acid followed by reductive amination at the propylamino group) that are impossible with mono-functional analogs [1].
| Evidence Dimension | Number of chemically orthogonal functional handles |
|---|---|
| Target Compound Data | 2 (propylamino secondary amine + acetic acid) |
| Comparator Or Baseline | N-Boc-3-azetidine acetic acid (CAS 183062-96-6): 1 (acetic acid only) |
| Quantified Difference | 2 vs. 1 functional handles; HBD count: 2 vs. 1; HBA count: 5 vs. 4; TPSA: ~78.4 vs. ~66.8 Ų |
| Conditions | Structural comparison based on SMILES: target CCCNC1(CC(=O)O)CN(C(=O)OC(C)(C)C)C1 vs. comparator O=C(O)CC1CN(C(=O)OC(C)(C)C)C1 |
Why This Matters
The dual-handle architecture enables sequential, orthogonal derivatization in multi-step syntheses of GABA analogs and peptide conjugates, reducing the number of protection/deprotection cycles and improving overall synthetic efficiency compared to mono-functional analogs.
- [1] Gudelis, E.; Bieliauskas, A.; Gruškienė, R.; Martynaitis, V.; Kleizienė, N.; Sløk, F. A.; Šačkus, A. Synthesis of chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids as novel GABA derivatives. Monatshefte für Chemie 2024, 155, 83–97. View Source
